molecular formula C26H25N3O5S B2588394 ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 1252820-65-7

ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B2588394
CAS No.: 1252820-65-7
M. Wt: 491.56
InChI Key: NFOKETCQSIHYJS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic System Synthesis : Thieno[3,2-d]pyrimidine derivatives are fundamental in synthesizing novel heterocyclic systems, which are crucial in medicinal chemistry for developing new therapeutic agents. For instance, research by Sirakanyan et al. (2015) explores the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to new compounds with potential antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

  • Antitumor and Antioxidant Agents : Aly et al. (2010) demonstrated that derivatives of thienopyrimidines exhibit significant antitumor activity, indicating the potential of thieno[3,2-d]pyrimidine scaffolds in developing anticancer drugs. Some compounds specifically showed high inhibition of Hep-G2 cell growth, suggesting their utility as specific antitumor agents (Aly et al., 2010).

Chemical Synthesis and Drug Design

  • Dual Inhibitors of Enzymes : Compounds based on the thieno[2,3-d]pyrimidine structure have been synthesized as dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are targets for antitumor agents. Gangjee et al. (2009) synthesized N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid derivatives as potential dual TS and DHFR inhibitors (Gangjee et al., 2009).

Properties

IUPAC Name

ethyl 4-[[2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-4-34-25(32)19-7-9-20(10-8-19)27-22(30)15-28-21-11-12-35-23(21)24(31)29(26(28)33)14-18-6-5-16(2)17(3)13-18/h5-13,23H,4,14-15H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGPQDVDMTUPU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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